molecular formula C5H3BrN2O2 B2537266 2-Bromopyrimidine-5-carboxylic acid CAS No. 1224885-47-5

2-Bromopyrimidine-5-carboxylic acid

Cat. No.: B2537266
CAS No.: 1224885-47-5
M. Wt: 202.995
InChI Key: HQHLSMNOSANTIE-UHFFFAOYSA-N
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Description

2-Bromopyrimidine-5-carboxylic acid is an organic compound with the molecular formula C5H3BrN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the second position and a carboxylic acid group at the fifth position of the pyrimidine ring. It is widely used in various fields of scientific research due to its unique chemical properties.

Mechanism of Action

    Target of action

    Pyrimidines, the class of compounds that 2-Bromopyrimidine-5-carboxylic acid belongs to, are key components of nucleic acids (DNA and RNA), where they pair with purines to form the structure of DNA .

    Mode of action

    In the context of nucleic acids, pyrimidines participate in hydrogen bonding with their complementary purines, which is crucial for the stability of the DNA double helix .

    Biochemical pathways

    Pyrimidines are involved in the nucleic acid synthesis pathway. They are synthesized from simple molecules like aspartate and carbamoyl phosphate .

    Result of action

    As a building block of nucleic acids, pyrimidines play a crucial role in storing and transmitting genetic information .

    Action environment

    The action of pyrimidines is influenced by various environmental factors, including pH and temperature, which can affect the stability of the DNA structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyrimidine-5-carboxylic acid typically involves the bromination of pyrimidine derivatives. One common method includes the reaction of pyrimidine-5-carboxylic acid with bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 2-Bromopyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted pyrimidines
  • Biaryl compounds (from coupling reactions)
  • Reduced or oxidized derivatives of the carboxylic acid group

Comparison with Similar Compounds

Uniqueness: 2-Bromopyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-bromopyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHLSMNOSANTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224885-47-5
Record name 2-bromopyrimidine-5-carboxylic acid
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